3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the pyrimidoindole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves the reaction of appropriate indole derivatives with fluorinated reagents under controlled conditions. One method involves the use of acetonitrile as a solvent, where the compound is crystallized and analyzed using single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been studied for its potential as an inhibitor of hepatitis B virus (HBV). Molecular docking studies have shown that this compound exhibits nanomolar inhibitory activity against HBV . Additionally, its unique structure makes it a candidate for further research in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism by which 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as an HBV inhibitor, it likely interferes with viral replication processes. The exact molecular pathways and targets are subjects of ongoing research, but the compound’s ability to form hydrogen bonds and interact with viral proteins is crucial to its activity .
Comparison with Similar Compounds
Similar Compounds
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: Another compound in the same family with similar biological activities.
N-arylsulfonyl-3-acetylindole derivatives: Known for their antiviral properties.
Uniqueness
What sets 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one apart is its specific fluorination pattern and amino group, which contribute to its unique binding properties and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
331443-91-5 |
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Molecular Formula |
C10H7FN4O |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
3-amino-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C10H7FN4O/c11-5-1-2-7-6(3-5)8-9(14-7)10(16)15(12)4-13-8/h1-4,14H,12H2 |
InChI Key |
LNDXUKPVCYRMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
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